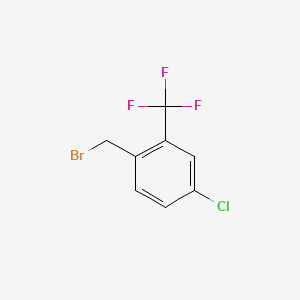

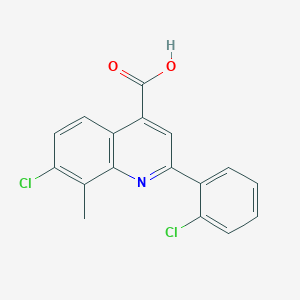

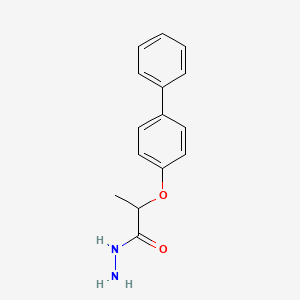

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves a Michael addition reaction where substituted anilines are added to methyl acrylate in an acidic medium to yield methyl 3-(substituted anilino)propionates. These intermediates are then treated with hydrazine hydrate in methanol to produce corresponding 3-(substituted anilino)propionohydrazides. A subsequent reaction under microwave irradiation with pentane-2,4-dione in solventless conditions leads to the formation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. The structures of these compounds are confirmed through spectroscopic data, elemental analyses, and for one compound, single-crystal X-ray diffraction data .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline has been determined using single-crystal X-ray structural determinations. The related compounds studied are 2-anilino-2-oxo-5,5-dimethyl-1,3,2-oxazaphosphorinanes, which exhibit different crystal structures. Two of the compounds are isostructural and crystallize in the monoclinic space group P21/c with specific cell dimensions. The conformation adopted by these compounds is the chair conformation with the anilino substituent in the axial position. Full-matrix least-squares refinement of the structures has led to conventional R factors indicating the quality of the crystal structure data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline are characterized by nucleophilic addition and cyclization reactions. The Michael addition is a key step in the synthesis, followed by the conversion of propionates to propionohydrazides. The final step involves a cyclization under microwave irradiation to form the pyrazolyl moiety. These reactions are typical for the synthesis of heterocyclic compounds and are important for the formation of the desired molecular structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that these types of molecules are likely to have distinct spectroscopic signatures and crystalline properties. The crystallographic data provided for the related compounds indicate that they have well-defined conformations and crystallize in specific space groups, which can influence their physical properties such as melting points, solubility, and stability. The chemical properties, such as reactivity and the ability to undergo further chemical transformations, are inferred from the synthetic pathways used to create these compounds .

科学的研究の応用

1. Synthesis and Structural Analysis

- Synthesis and Crystal Structures of Complexes : The reaction of 2-(4′,4′-dimethyl-2′-oxazolinyl)aniline (H2-L1) with Na[N(SiMe3)2] led to the formation of tetrameric Na4(H-L1)4 and a highly distorted octahedral complex Yb(H-L1)3. These findings are crucial for understanding the structural capabilities of similar compounds (Gajecki, Twamley, & Berg, 2020).

2. Catalytic Applications

- Catalytic Transfer Hydrogenation of Nitroarene : Ruthenium complexes with phenolate-oxazoline ligands, including derivatives of 2-(4,5-dihydrooxazol-2-yl)aniline, showed effective catalytic activities in the transfer hydrogenation of nitroarene to aniline. This research provides environmentally friendly methods for the reduction of nitroarenes to anilines (Jia, Ling, Zhang, Sheng, & Lee, 2018).

3. Electroluminescence Applications

- Novel Emitting Amorphous Molecular Materials : A study on a new class of emitting amorphous materials, including derivatives of aniline, demonstrated their potential as electroluminescent devices. These materials exhibited intense fluorescence emission and formed stable amorphous glasses, suitable for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

4. Polymerization and Material Synthesis

- Synthesis of Polymer Nanofibers Composite Material : A facile synthesis route for poly(3,5-dimethyl aniline) nanofibers using Pd-acetate as the oxidant was demonstrated. This method led to the formation of a unique metal-polymer composite material with uniformly distributed palladium nanoparticles, highlighting the material's potential in various applications (Mallick, Witcomb, Dinsmore, & Scurrell, 2005).

5. Photophysical and Optical Studies

- Nonlinear Optical Behavior of Novel Derivatives : Research on 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, including aniline derivatives, revealed their excellent third-order nonlinear optical properties. These compounds exhibited significant optical limiting behavior, contributing to advancements in optical material science (Murthy et al., 2013).

Safety And Hazards

将来の方向性

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the literature will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

特性

IUPAC Name |

3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVLTAKYGGEJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline | |

CAS RN |

827582-20-7 |

Source

|

| Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)